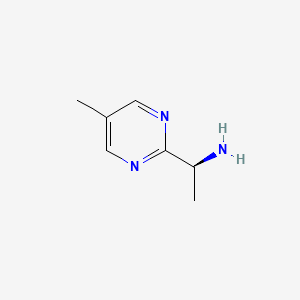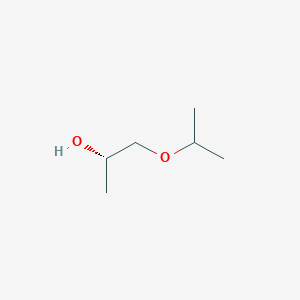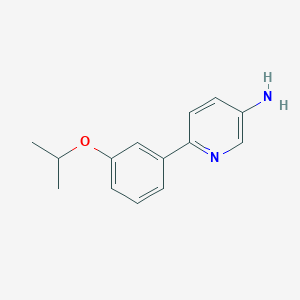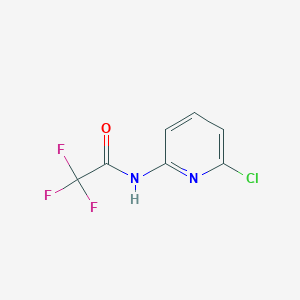
Sodium;4-butan-2-ylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-butan-2-ylbenzenesulfonate is a chemical compound belonging to the class of alkylbenzenesulfonates. These compounds are known for their surfactant properties, making them valuable in various industrial and household applications. The compound consists of a sodium cation and a 4-butan-2-ylbenzenesulfonate anion, where the sulfonate group is attached to a benzene ring substituted with a butan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-butan-2-ylbenzenesulfonate typically involves the sulfonation of 4-butan-2-ylbenzene. The process begins with the alkylation of benzene using butene in the presence of a catalyst such as aluminum chloride to form 4-butan-2-ylbenzene. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group, resulting in 4-butan-2-ylbenzenesulfonic acid. Finally, the acid is neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;4-butan-2-ylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfinates or thiols.
Substitution: Various substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium;4-butan-2-ylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: It is used in pharmaceutical formulations as an excipient to improve drug solubility and stability.
Industry: this compound is a key ingredient in detergents, emulsifiers, and dispersants used in various industrial processes
Mécanisme D'action
The mechanism of action of sodium;4-butan-2-ylbenzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is utilized in cell lysis and protein extraction applications. Additionally, the sulfonate group can form ionic interactions with various molecular targets, enhancing the solubility and stability of compounds in aqueous solutions .
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzenesulfonate: Another alkylbenzenesulfonate with a longer alkyl chain, commonly used in detergents.
Sodium lauryl sulfate: A sulfate-based surfactant with similar applications in detergents and personal care products.
Sodium xylene sulfonate: A sulfonate compound with a different aromatic structure, used as a solubilizer in various formulations
Uniqueness: Sodium;4-butan-2-ylbenzenesulfonate is unique due to its specific alkyl chain length and branching, which confer distinct solubility and surfactant properties. This makes it particularly effective in certain applications where other surfactants may not perform as well .
Propriétés
IUPAC Name |
sodium;4-butan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S.Na/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13;/h4-8H,3H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXFAUOEBYORAN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Bromo-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7974239.png)
![2-Chloro-4-[(diethylamino)methyl]phenol](/img/structure/B7974257.png)
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B7974264.png)
![N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine](/img/structure/B7974269.png)
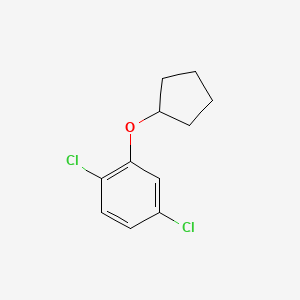
![Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate](/img/structure/B7974279.png)

